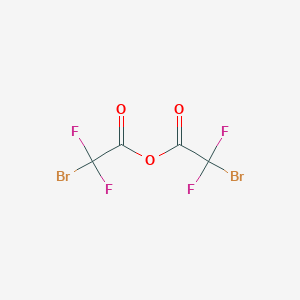

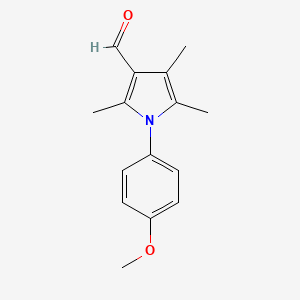

![molecular formula C8H9N5O B2927620 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide CAS No. 1208632-34-1](/img/structure/B2927620.png)

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” is a chemical compound with the molecular weight of 191.19 . It is a powder at room temperature . This compound is a derivative of pyrazolopyridine, a medicinally privileged structure .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-aminopyrazoles and α-oxoketene dithioacetals . Another method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of “3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” is described by the InChI code: 1S/C8H9N5O/c1-4-6-2-5 (8 (14)11-9)3-10-7 (6)13-12-4/h2-3,12H,1,9H2, (H,10,13) (H,11,14) .Chemical Reactions Analysis

The catalytic activity of AC-SO3H was investigated for the synthesis of this compound . The reaction involves a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .科学的研究の応用

Synthesis of Heterocyclic Derivatives

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is utilized in the synthesis of new heterocyclic derivatives, demonstrating its versatility as a reactive intermediate. Spectroscopic studies, elemental analysis, and X-ray structure analyses confirm the structures of the synthesized compounds, indicating its utility in developing compounds with potential applications in pharmaceuticals and materials science (Aly, El‐Emary, Mourad, Alyan, Bräse, & Nieger, 2019).

Metal Coordination and Magneto-Structural Correlations

This compound serves as a ligand in the formation of tetranuclear homoleptic copper(II) 2 x 2 rectangular grid complexes, showcasing its role in facilitating strict self-assembly processes. These complexes are investigated for their magneto-structural correlations, providing insights into the design of magnetic materials with specific properties (Roy, Mandal, Barik, Gupta, El Fallah, Tercero, Butcher, & Kar, 2009).

Development of Chemosensors

The chemical serves as a building block in developing chemosensors for detecting metal ions, such as Al3+. The synthesized probes exhibit high sensitivity and selectivity, highlighting the compound's potential in environmental monitoring and biological applications (Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri, & Goswami, 2018).

Antibacterial Activity

Research has also explored the antibacterial potential of pyrazolo[3,4-b]pyridine derivatives synthesized from 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide. These studies have identified moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria, indicating the compound's relevance in medicinal chemistry for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

将来の方向性

特性

IUPAC Name |

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-4-6-2-5(8(14)11-9)3-10-7(6)13-12-4/h2-3H,9H2,1H3,(H,11,14)(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDNXMPZBNLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=NN1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

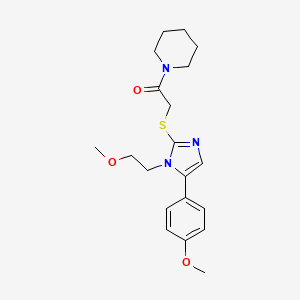

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2927537.png)

![6-Methyl-1,2-dihydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)

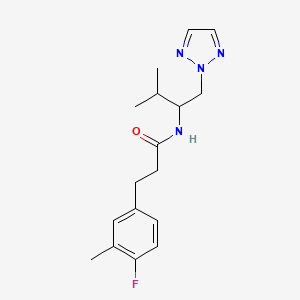

![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)

![2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2927552.png)

![N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927555.png)

![6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2927560.png)